CX-157
Overview
Description
Preparation Methods
The synthesis of CX-157 involves several steps, starting with the preparation of the phenoxathiin core structure. The reaction conditions typically include the use of fluorinating agents and trifluoroethanol to introduce the fluoro and trifluoroethoxy groups, respectively. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow chemistry .
Chemical Reactions Analysis
CX-157 primarily undergoes reactions typical of phenoxathiin derivatives. These include:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to sulfides.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenoxathiin ring, allowing for further functionalization. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. .
Scientific Research Applications
Chemistry: As a selective MAO-A inhibitor, it serves as a valuable tool in studying enzyme kinetics and inhibitor design.
Biology: It is used to investigate the role of monoamine oxidase-A in neurotransmitter regulation and its impact on mood and behavior.
Medicine: CX-157 has shown promise in treating major depressive disorder and other mood disorders by increasing levels of serotonin, norepinephrine, and dopamine in the brain
Industry: The compound’s unique properties make it a candidate for developing new pharmaceuticals targeting neurological and psychiatric conditions
Mechanism of Action
CX-157 exerts its effects by selectively inhibiting monoamine oxidase-A, an enzyme responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression and anxiety . The molecular targets include the active site of monoamine oxidase-A, where this compound binds reversibly and competitively .
Comparison with Similar Compounds
CX-157 is unique among monoamine oxidase-A inhibitors due to its reversible and selective inhibition. Similar compounds include:
Moclobemide: Another reversible MAO-A inhibitor used in the treatment of depression.
Clorgyline: An irreversible MAO-A inhibitor, primarily used in research settings.
Selegiline: A selective MAO-B inhibitor, used in the treatment of Parkinson’s disease
Properties
IUPAC Name |
3-fluoro-7-(2,2,2-trifluoroethoxy)phenoxathiine 10,10-dioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O4S/c15-8-1-3-12-10(5-8)22-11-6-9(21-7-14(16,17)18)2-4-13(11)23(12,19)20/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIMOTRDGUQMNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OCC(F)(F)F)OC3=C(S2(=O)=O)C=CC(=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174517 | |
Record name | Tyrima | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40174517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
This drug increases the levels of three vital neurotransmitters that affect mood and anxiety: serotonin, norepinephrine and dopamine. | |
Record name | CX157 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05205 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
205187-53-7 | |
Record name | 3-Fluoro-7-(2,2,2-trifluoroethoxy)phenoxathiin 10,10-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=205187-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CX 157 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205187537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tyrima | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40174517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CX-157 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6L62LZJ0Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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